molecular formula C12H20N2O2 B2972830 5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone CAS No. 2167767-83-9

5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone

Cat. No.: B2972830
CAS No.: 2167767-83-9
M. Wt: 224.304
InChI Key: TWYLRCBSWYCJRS-UHFFFAOYSA-N
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Description

5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and enzyme functions.

    Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone is unique due to its combination of spirocyclic and oxazepane structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-11(14-4-1-6-16-7-5-14)10-8-12(10)2-3-13-9-12/h10,13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYLRCBSWYCJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C(=O)C2CC23CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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